molecular formula C23H21N5O4 B2592088 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 941884-56-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2592088
CAS No.: 941884-56-6
M. Wt: 431.452
InChI Key: VPEYBFQPFWTLEW-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core fused with a benzodioxin moiety and substituted with methyl and 2-methylphenyl groups.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O4/c1-14-5-3-4-6-18(14)28-22-17(12-24-28)15(2)26-27(23(22)30)13-21(29)25-16-7-8-19-20(11-16)32-10-9-31-19/h3-8,11-12H,9-10,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEYBFQPFWTLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin ring through cyclization reactions, followed by the construction of the pyrazolopyridazinone core via condensation reactions. The final step usually involves the acylation of the intermediate compound to introduce the acetamide group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is scaled up with considerations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also integrated into the production process to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions are tailored to the specific transformation desired, with parameters such as temperature, pH, and solvent choice being critical for optimal results.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties. These derivatives are often studied for their enhanced or modified biological activities.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of cellular events, leading to the desired biological outcome.

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s pyrazolo[3,4-d]pyridazine core distinguishes it from analogs with related heterocycles, such as pyrazolo[1,5-a]pyrazine () or pyrazolo[3,4-b]pyridine (). Substituent positioning significantly impacts electronic and steric properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight IR C=O Stretch (cm⁻¹) Synthesis Method
Target Compound Pyrazolo[3,4-d]pyridazine 4-methyl, 1-(2-methylphenyl) C₂₄H₂₂N₄O₄ 442.46 Not reported Cs₂CO₃/DMF, room temperature
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide Pyrazolo[1,5-a]pyrazine 3,4-dimethoxyphenyl C₂₅H₂₄N₄O₆ 476.48 Not reported Not specified
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-methoxyphenyl)acetamide Pyrazolo[3,4-b]pyridine 4-chlorophenyl, 4-methoxyphenyl C₂₈H₂₃ClN₄O₃ 498.97 1682 Conventional heating, KBr pellet

Key Observations :

  • Pyrazolo[3,4-b]pyridine () lacks the fused pyridazine ring, reducing planarity .
  • Substituent Effects : The target’s 2-methylphenyl group introduces steric hindrance absent in the 3,4-dimethoxyphenyl () or 4-chlorophenyl () analogs. Methoxy and chloro groups enhance electron-withdrawing effects, which may influence reactivity or binding affinity .
  • Synthesis : The target compound’s synthesis uses cesium carbonate in DMF at room temperature (), contrasting with the conventional heating methods for ’s compound. This suggests milder conditions may improve yields or reduce side reactions .
Spectroscopic and Physical Properties
  • ¹H NMR : highlights that chemical shift disparities in specific regions (e.g., protons near substituents) can pinpoint structural differences. For example, the target compound’s 2-methylphenyl group would likely cause upfield/downfield shifts in aromatic protons compared to ’s dimethoxyphenyl group .
  • Melting Points : The pyrazolo[3,4-b]pyridine analog () has a high melting point (209–211°C), attributed to its chloro substituent and crystalline packing. The target compound’s melting point is unreported but may differ due to reduced polarity from methyl groups .
  • Solubility : The 3,4-dimethoxyphenyl group () increases hydrophilicity compared to the target’s methyl-dominated substituents, suggesting divergent solubility profiles .
Functional Implications
  • The target’s benzodioxin oxygen atoms may similarly participate in H-bonding .
  • Bioactivity Potential: ’s compound includes a chlorophenyl group, often linked to enhanced bioactivity in medicinal chemistry.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-methyl-1-(2-methylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC24H24N4O5
Molecular Weight448.48 g/mol
LogP2.1314
Polar Surface Area76.464 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Research indicates that compounds with similar structures to N-(2,3-dihydro-1,4-benzodioxin) exhibit various biological activities including:

  • Antioxidant Activity : Compounds derived from benzodioxin structures have been shown to inhibit lipid peroxidation, suggesting a potential role as antioxidants .
  • Calcium Antagonism : Certain derivatives demonstrate calcium antagonist properties comparable to established drugs like flunarizine .

Anticancer Properties

A significant area of research involves the anticancer properties of benzodioxin derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a related study indicated that certain substituted benzodioxins exhibited potent activity against various cancer cell lines by disrupting cellular signaling pathways .

Lipid Peroxidation Inhibition

N-(2,3-dihydro-1,4-benzodioxin) derivatives have been evaluated for their ability to prevent oxidative stress in human low-density lipoproteins (LDL). The most active compounds in one study were found to be between 5 to over 45 times more effective than probucol in inhibiting copper-induced peroxidation . This suggests potential therapeutic applications in cardiovascular diseases.

Hypolipidemic Effects

In vivo studies have demonstrated that certain benzodioxin derivatives can significantly reduce lipid levels in animal models. For instance, compound 36 from a related series showed notable hypolipidemic activity at doses of 100 and 300 mg/kg . This indicates a potential for managing dyslipidemia.

Study on Antioxidant Activity

A study evaluated a series of benzodioxin derivatives for their antioxidant capabilities using the DPPH radical scavenging assay. The results indicated that several compounds effectively scavenged free radicals, supporting their use as potential therapeutic agents against oxidative stress-related conditions.

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